![molecular formula C10H12O4 B1246759 Diplopyrone](/img/structure/B1246759.png)
Diplopyrone
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Overview
Description
Diplopyrone is a natural product found in Diplodia mutila with data available.
Scientific Research Applications
Phytotoxic Properties
Diplopyrone, a tetrahydropyranpyran-2-one, was identified as a phytotoxin produced by Diplodia mutila, a fungus pathogen of cork oak. It induces necrosis and wilting in cork oak and causes brown discoloration in nonhost plants like tomatoes (Evidente et al., 2003).
Synthetic Analogs and Biological Evaluation
The synthesis of diplopyrone analogs has been explored for potential biological applications. One study developed a carbohydrate-based synthesis of diplopyrone enantiomer and its analogs, revealing potent antibacterial activity against bacterial pathogens in catfish and phytotoxic activity against duckweed (Lazzara et al., 2018).
Stereochemical Analysis
Research has been conducted to determine the absolute configuration of diplopyrone using chiroptical properties and nonempirical methods. This understanding is crucial for developing synthetic methods and understanding biological activity (Giorgio et al., 2005).
Asymmetric Total Synthesis
The asymmetric total synthesis of diplopyrone has been achieved, providing a pathway for further research into its potential applications and facilitating detailed study of its properties (Maity et al., 2017).
Structural Revision via Quantum NMR Calculations
A structural revision of natural diplopyrone was accomplished using quantum NMR calculations, highlighting the importance of accurate structural determination in the study of natural products (Sarotti, 2020).
Exploration of Related Compounds
Other compounds related to diplopyrone, such as diplobifuranylones, have been isolated and characterized, expanding the understanding of this class of compounds (Evidente et al., 2006).
Additional Metabolites and Their Activities
Further studies have isolated new metabolites from Diplodia corticola, including variants of diplopyrone, and evaluated their phytotoxic and antibacterial activities (Masi et al., 2016).
properties
Product Name |
Diplopyrone |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
6-[(1S)-1-hydroxyethyl]-6,8a-dihydro-4aH-pyrano[3,2-b]pyran-2-one |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-2-3-9-8(13-7)4-5-10(12)14-9/h2-9,11H,1H3/t6-,7?,8?,9?/m0/s1 |
InChI Key |
YMKWNRDVGOVSHY-JUGFDQIVSA-N |
Isomeric SMILES |
C[C@@H](C1C=CC2C(O1)C=CC(=O)O2)O |
SMILES |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
Canonical SMILES |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
synonyms |
diplopyrone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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